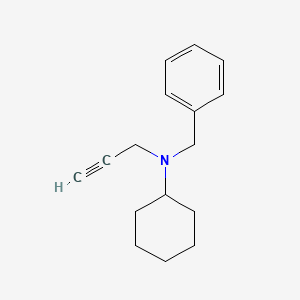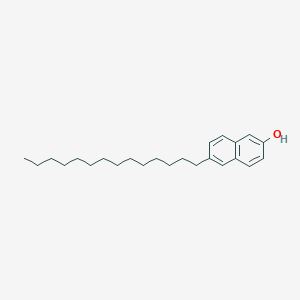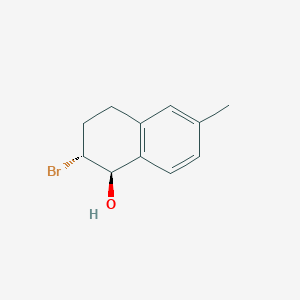![molecular formula C12H18ClO4P B12558626 Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate CAS No. 143056-55-7](/img/structure/B12558626.png)
Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate is an organophosphorus compound that has garnered interest due to its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate typically involves the reaction of diethyl phosphite with 4-(chloromethyl)phenol. This reaction is often carried out under basic conditions to facilitate the nucleophilic substitution of the chloromethyl group by the phosphonate group. The reaction can be represented as follows:
Diethyl phosphite+4-(chloromethyl)phenol→Diethyl [4-(chloromethyl)phenoxy]methylphosphonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters such as temperature and pressure can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phenoxyphosphonates.
Wissenschaftliche Forschungsanwendungen
Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections.
Industry: It is used in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that rely on phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to antimicrobial and other biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl phosphite
- Diethyl benzylphosphonate
- Diethyl 4-methylbenzylphosphonate
Uniqueness
Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
143056-55-7 |
|---|---|
Molekularformel |
C12H18ClO4P |
Molekulargewicht |
292.69 g/mol |
IUPAC-Name |
1-(chloromethyl)-4-(diethoxyphosphorylmethoxy)benzene |
InChI |
InChI=1S/C12H18ClO4P/c1-3-16-18(14,17-4-2)10-15-12-7-5-11(9-13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
GEDMGLRCOBPLKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(COC1=CC=C(C=C1)CCl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one](/img/structure/B12558546.png)
![2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine](/img/structure/B12558550.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine](/img/structure/B12558565.png)
![1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-](/img/structure/B12558571.png)

![Benzenecarboximidamide,3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B12558583.png)



![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
![5H-Benzo[d]naphtho[2,3-b]pyran-5-one](/img/structure/B12558615.png)


![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)
